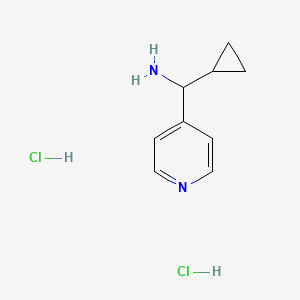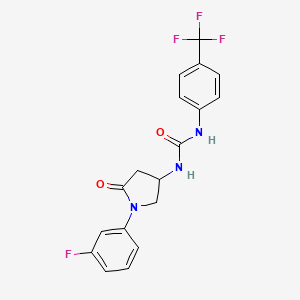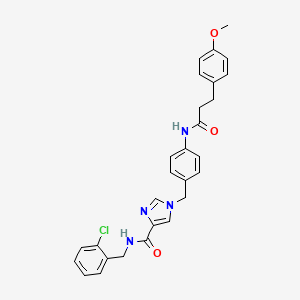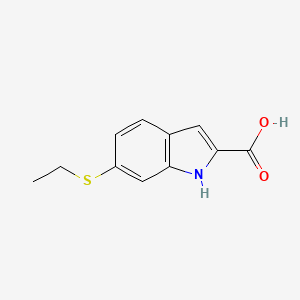![molecular formula C27H21N3O3S2 B2412539 (E)-4-(indolin-1-ylsulfonyl)-N-(1-méthylnaphtho[1,2-d]thiazol-2(1H)-ylidène)benzamide CAS No. 477501-25-0](/img/structure/B2412539.png)
(E)-4-(indolin-1-ylsulfonyl)-N-(1-méthylnaphtho[1,2-d]thiazol-2(1H)-ylidène)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-4-(indolin-1-ylsulfonyl)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide is a useful research compound. Its molecular formula is C27H21N3O3S2 and its molecular weight is 499.6. The purity is usually 95%.
BenchChem offers high-quality (E)-4-(indolin-1-ylsulfonyl)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-4-(indolin-1-ylsulfonyl)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Bien sûr ! Voici une analyse complète des applications de recherche scientifique du composé « (E)-4-(indolin-1-ylsulfonyl)-N-(1-méthylnaphtho[1,2-d]thiazol-2(1H)-ylidène)benzamide », également connu sous le nom de « 4-(2,3-dihydroindol-1-ylsulfonyl)-N-(1-méthylbenzo[e][1,3]benzothiazol-2-ylidène)benzamide ».
Recherche sur le cancer
Ce composé a montré un potentiel en tant qu'inhibiteur d'enzymes spécifiques impliquées dans la prolifération des cellules cancéreuses. Sa structure lui permet de se lier efficacement à des cibles telles que l'aldo-céto réductase AKR1C3, qui est impliquée dans les cancers du sein et de la prostate . En inhibant cette enzyme, le composé peut potentiellement réduire la croissance et la propagation des cellules cancéreuses.
Traitement du diabète
Des recherches ont montré que des dérivés de ce composé peuvent agir comme des inhibiteurs non compétitifs de l'α-glucosidase, une enzyme essentielle à la digestion des glucides . En inhibant l'α-glucosidase, le composé peut aider à gérer les niveaux de glycémie, offrant une nouvelle voie pour le traitement du diabète de type 2.
Agents neuroprotecteurs
La structure du composé suggère qu'il pourrait être utilisé dans le développement d'agents neuroprotecteurs. Les dérivés de l'indole sont connus pour leurs propriétés neuroprotectrices, et ce composé pourrait potentiellement protéger les neurones du stress oxydatif et d'autres conditions neurotoxiques, qui sont courantes dans les maladies neurodégénératives comme Alzheimer et Parkinson .
Activité antimicrobienne
Les composés à base d'indole ont été étudiés pour leurs propriétés antimicrobiennes. Ce composé pourrait être exploré pour son potentiel à inhiber la croissance de divers agents pathogènes bactériens et fongiques. Sa structure unique pourrait offrir un nouveau mécanisme d'action contre les souches résistantes .
Agents anti-inflammatoires
La capacité du composé à moduler l'activité enzymatique peut être exploitée pour développer des médicaments anti-inflammatoires. En inhibant des voies spécifiques impliquées dans l'inflammation, il pourrait aider à réduire les symptômes dans des affections telles que l'arthrite et d'autres maladies inflammatoires .
Propriétés antioxydantes
Compte tenu des caractéristiques structurelles des dérivés de l'indole, ce composé pourrait présenter des propriétés antioxydantes significatives. Il pourrait neutraliser les radicaux libres et réduire le stress oxydatif, ce qui est bénéfique pour prévenir les dommages cellulaires et le vieillissement .
Recherche cardiovasculaire
Le composé pourrait être étudié pour ses avantages potentiels pour la santé cardiovasculaire. En modulant les activités enzymatiques et en réduisant le stress oxydatif, il pourrait aider à gérer des affections comme l'hypertension et l'athérosclérose .
Systèmes d'administration de médicaments
La structure chimique unique de ce composé en fait un candidat pour une utilisation dans des systèmes d'administration de médicaments. Il pourrait être utilisé pour développer de nouveaux mécanismes de délivrance qui améliorent la biodisponibilité et l'efficacité des agents thérapeutiques .
Propriétés
IUPAC Name |
4-(2,3-dihydroindol-1-ylsulfonyl)-N-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21N3O3S2/c1-29-25-22-8-4-2-6-18(22)12-15-24(25)34-27(29)28-26(31)20-10-13-21(14-11-20)35(32,33)30-17-16-19-7-3-5-9-23(19)30/h2-15H,16-17H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICNMAXSYQANWPJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC3=CC=CC=C32)SC1=NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCC6=CC=CC=C65 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21N3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(7,8-dimethoxy-5H-pyrimido[5,4-b]indol-4-yl)thio]-N-(2-ethylphenyl)acetamide](/img/structure/B2412460.png)

![N-{(Acetylamino)[4-(dimethylamino)phenyl]methyl}acetamide](/img/structure/B2412463.png)
![1-[4-(Difluoromethyl)pyrimidin-2-yl]ethanamine;hydrochloride](/img/structure/B2412465.png)

![N-[(dimethylamino)methylene]-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide](/img/structure/B2412468.png)
![4-methoxy-3-(N-methylmethanesulfonamido)-N-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]benzene-1-sulfonamide](/img/structure/B2412469.png)
![6,7-dimethoxy-N-[3-(trifluoromethyl)benzyl]-4-quinazolinamine](/img/structure/B2412472.png)
![4,7,8-Trimethyl-6-(oxolan-2-ylmethyl)-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2412473.png)
![(Z)-5-((2-((2-(2-hydroxyethoxy)ethyl)amino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-(2-methoxyethyl)-2-thioxothiazolidin-4-one](/img/structure/B2412475.png)

![N-([2,4'-bipyridin]-3-ylmethyl)-3-(2,3,4-trimethoxyphenyl)propanamide](/img/structure/B2412478.png)

